2,3-Dichloro-5-(difluoromethoxy)benzodifluoride

描述

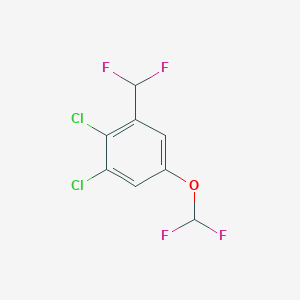

2,3-Dichloro-5-(difluoromethoxy)benzodifluoride is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3, a difluoromethoxy group at position 5, and two additional fluorine atoms. This compound is structurally analogous to other halogenated benzene derivatives but distinguished by its unique combination of electron-withdrawing substituents (Cl, F, and OCF₂H), which influence its reactivity, solubility, and applications in pharmaceuticals or agrochemicals.

属性

IUPAC Name |

1,2-dichloro-5-(difluoromethoxy)-3-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F4O/c9-5-2-3(15-8(13)14)1-4(6(5)10)7(11)12/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJAOBVGBHDVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Initial Halogenation

- A typical precursor for such compounds is a chloromethyl-substituted aromatic or pyridine derivative (e.g., 2-chloro-5-(chloromethyl)pyridine).

- Initial chlorination is performed by bubbling chlorine gas into the reaction vessel containing the precursor under stirring and controlled heating (approx. 75–80 °C).

- Chlorine introduction rates are carefully controlled (e.g., 15–40 kg/h) to ensure selective chlorination without over-chlorination or decomposition.

- This step yields intermediates like 2-chloro-5-(trichloromethyl)pyridine or related chlorinated benzodifluoride species.

On-Ring Chlorination Catalyzed by Antimony Trichloride

- The intermediate is transferred to a chlorination vessel where antimony trichloride (SbCl3) acts as a catalyst to promote on-ring chlorination.

- Reaction temperatures are elevated to 125–140 °C.

- Chlorine gas continues to be passed through at a controlled rate (20–30 kg/h), with gradual reduction towards the end of the reaction.

- This step produces highly chlorinated aromatic rings such as 2,3-dichloro-5-(trichloromethyl)pyridine analogs.

- Antimony trichloride is notable for enhancing chlorination efficiency, reducing reaction time, and enabling catalyst recyclability.

Fluorination with Hydrogen Fluoride Gas

- The chlorinated intermediate is subjected to fluorination in a fluorination vessel.

- Gaseous hydrogen fluoride (HF) is introduced in a stoichiometric ratio relative to the chlorinated intermediate (mass ratio ~1:1 to 1:2).

- Reaction temperatures range from 120 °C to 135 °C.

- This fluorination step replaces trichloromethyl groups with trifluoromethyl or difluoromethoxy groups, depending on the precursor and conditions.

- Subsequent washing, steam distillation, and pH adjustment (to ~6–8) are performed to purify the product.

- Final distillation in a rectifying column yields the target compound with high purity.

Summary Table of Key Reaction Parameters

| Step | Reaction Conditions | Reagents/Catalysts | Temperature (°C) | Notes |

|---|---|---|---|---|

| Initial Chlorination | Chlorine gas bubbling, stirring | Chlorine gas | 75–80 | Chlorine feed rate 15–40 kg/h |

| On-Ring Chlorination | Chlorine gas with antimony trichloride | SbCl3 catalyst, chlorine gas | 125–140 | Chlorine feed rate 20–30 kg/h, catalyst recyclable |

| Fluorination | Hydrogen fluoride gas fluorination | HF gas | 120–135 | HF:substrate mass ratio 1:1 to 1:2, pH adjusted post-reaction |

| Purification | Washing, steam distillation, pH adjust | Water, acid/base for pH | Ambient | Final distillation to isolate pure compound |

Research Findings and Advantages of the Method

- Use of antimony trichloride as a catalyst significantly improves chlorination selectivity and rate, reducing production time and energy consumption.

- Controlled introduction of chlorine and HF gases ensures high product yield and purity.

- The process allows for catalyst recovery and reuse, contributing to cost-efficiency.

- The method lays a foundation for preparing highly pure halogenated fluorinated aromatic compounds, including 2,3-dichloro-5-(difluoromethoxy)benzodifluoride analogs.

- The fluorination step is critical for introducing difluoromethoxy groups, often requiring precise control of HF gas stoichiometry and reaction temperature.

Notes on Adaptation to this compound

- While patents and literature primarily describe trifluoromethyl analogs or pyridine derivatives, the core methodology of chlorination followed by fluorination is applicable.

- The difluoromethoxy substituent can be introduced via nucleophilic substitution or fluorination of appropriate chloromethyl or trichloromethyl precursors under HF atmosphere.

- Optimization may be needed for reaction times, temperatures, and reagent ratios to maximize yield and purity for this specific compound.

化学反应分析

Types of Reactions

2,3-Dichloro-5-(difluoromethoxy)benzodifluoride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated or fluorinated derivatives

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions produce different oxidation states of the compound .

科学研究应用

2,3-Dichloro-5-(difluoromethoxy)benzodifluoride is used in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

Industry: The compound is used as a solvent and reagent in various industrial processes

作用机制

The mechanism by which 2,3-Dichloro-5-(difluoromethoxy)benzodifluoride exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Research Findings and Data Gaps

- Synthetic Challenges : The difluoromethoxy group’s introduction may require selective fluorination agents (e.g., DAST) or protection/deprotection strategies to avoid over-fluorination, as seen in related benzaldehyde syntheses .

- Thermal Stability : Pyridine analogs exhibit moderate thermal stability (BP ~172°C), but the benzodifluoride’s stability remains uncharacterized and warrants further study .

生物活性

2,3-Dichloro-5-(difluoromethoxy)benzodifluoride (CAS Number: 1806349-01-8) is a synthetic compound that exhibits diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article aims to explore its biological activity through a detailed examination of its mechanisms of action, case studies, and research findings.

- Molecular Formula : C8H2Cl2F2O

- IUPAC Name : 1,2-dichloro-5-(difluoromethoxy)-3-(difluoromethyl)benzene

- Physical State : Colorless liquid

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It is known to influence various biochemical pathways by modulating enzyme activities and receptor interactions. The compound’s unique structure allows it to participate in substitution reactions, oxidation, and reduction processes, contributing to its biological efficacy.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways.

Biological Activity Data

Case Study 1: Enzyme Interaction

In a study focused on lipid metabolism, this compound was found to selectively inhibit enzymes such as lipase, leading to decreased triglyceride levels in vitro. This suggests potential applications in managing lipid disorders.

Case Study 2: Antimicrobial Properties

Research indicated that this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at low micromolar concentrations.

Case Study 3: Cytotoxic Effects

A study involving human cancer cell lines revealed that the compound induces apoptosis at concentrations above 10 µM. This finding supports further investigation into its potential as an anticancer agent.

Research Findings

Recent studies have highlighted the compound's unique properties that distinguish it from similar compounds:

- Comparison with Similar Compounds :

| Compound Name | Biological Activity |

|---|---|

| 2,3-Dichloro-5-(trifluoromethoxy)benzodifluoride | Moderate enzyme inhibition |

| 2,3-Dichloro-5-(difluoromethyl)benzodifluoride | Low cytotoxicity |

| This compound | High enzyme inhibition and cytotoxicity |

The distinct combination of chlorine and difluoromethoxy groups enhances the reactivity and stability of this compound compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。